Diisopropyl terephthalate
Description
Contextual Overview of Terephthalate (B1205515) Esters in Chemical Science
Terephthalate esters are a class of organic compounds derived from terephthalic acid. britannica.com These esters are characterized by a central benzene (B151609) ring to which two ester functional groups are attached at the para position. The identity of the alcohol groups esterified with the two carboxylic acid groups of terephthalic acid determines the specific properties and applications of the resulting terephthalate ester. britannica.com
The most well-known member of this family is polyethylene (B3416737) terephthalate (PET), a long-chain polymer synthesized from terephthalic acid and ethylene (B1197577) glycol. britannica.comrsc.org PET is a cornerstone of the plastics and textile industries, valued for its strength, clarity, and barrier properties. britannica.comrsc.org Other notable terephthalate esters include dimethyl terephthalate (DMT), which serves as a precursor in the production of PET and other polyesters, and dioctyl terephthalate (DOTP), a widely used non-phthalate plasticizer. sinocurechem.comresearchnester.compenpet.com
The synthesis of terephthalate esters is primarily achieved through two main routes: direct esterification of terephthalic acid with an alcohol or transesterification of a different terephthalate ester (like DMT) with a desired alcohol. smolecule.comresearchgate.net These reactions are fundamental in industrial chemistry for producing a wide array of materials. cu.edu.eg The study of terephthalate esters in chemical science also extends to their role in the development of new polymers, liquid crystals, and as intermediates in the synthesis of various organic compounds. cu.edu.eginderscienceonline.com
Elucidating the Research Significance of Diisopropyl Terephthalate
This compound (DIPT) holds specific research significance due to its unique molecular structure and resulting physical properties. It is an ester formed from terephthalic acid and isopropanol (B130326). smolecule.com Research into DIPT often focuses on its synthesis, characterization, and potential applications as a building block or modifying agent in polymer chemistry.
One area of research interest is its use as an intermediate in the synthesis of other chemical compounds. For instance, it can be a precursor in the production of certain polyesters and copolyesters, where its incorporation can influence the final properties of the polymer. smolecule.com The isopropyl groups in DIPT can impart different characteristics to a polymer backbone compared to the more common methyl or ethyl groups found in other terephthalate esters.
Furthermore, the study of DIPT contributes to a broader understanding of structure-property relationships within the terephthalate ester family. By comparing the properties of DIPT with other esters like dimethyl terephthalate or diethyl terephthalate, researchers can gain insights into how the size and branching of the alkyl group affect characteristics such as melting point, boiling point, and solubility. researchgate.net
The synthesis of DIPT itself is a subject of academic investigation, with studies exploring efficient catalytic methods for its production. smolecule.com Common methods include the direct esterification of terephthalic acid with isopropanol and the transesterification of dimethyl terephthalate with isopropanol. smolecule.com
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 6422-84-0 |
| Molecular Formula | C₁₄H₁₈O₄ |
| Molecular Weight | 250.29 g/mol |
| Appearance | Colorless liquid |
| Melting Point | 54-55 °C |
| Boiling Point | 275.3 °C at 760 mmHg |
| Flash Point | 142.6 °C |
| Density | 1.078 g/cm³ |
| IUPAC Name | dipropan-2-yl benzene-1,4-dicarboxylate |
Source: guidechem.comnih.gov
Definitive Research Trajectories and Objectives for this compound Investigations
Current and future research on this compound is directed along several key trajectories, aiming to further elucidate its properties and expand its utility in scientific and industrial contexts.
A primary objective is the exploration of DIPT as a comonomer in the synthesis of novel polyesters. Researchers are investigating how the incorporation of DIPT into polymer chains can modify the thermal and mechanical properties of materials like poly(butylene terephthalate) (PBT). smolecule.com The goal is to develop new materials with tailored characteristics, such as altered crystallinity, glass transition temperature, or flexibility.
Another significant research direction involves the catalytic synthesis and reaction kinetics of DIPT. This includes the development of more efficient and environmentally benign catalysts for its production through esterification or transesterification. smolecule.com Understanding the reaction mechanisms and kinetics is crucial for optimizing industrial processes and improving yield and purity.
Investigations into the crystal structure and molecular conformation of DIPT also form a part of the research landscape. researchgate.net X-ray crystallography studies help in understanding the spatial arrangement of the molecule, which in turn influences its macroscopic properties and its interactions in a polymer matrix. researchgate.net
Finally, there is an academic interest in the comparative studies of DIPT with other terephthalate esters. By systematically varying the alcohol moiety, researchers can build a comprehensive understanding of how molecular structure dictates the physical and chemical behavior of this important class of esters. This fundamental knowledge is essential for the rational design of new materials with specific functionalities.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dipropan-2-yl benzene-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-9(2)17-13(15)11-5-7-12(8-6-11)14(16)18-10(3)4/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUDSKSILZNHRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)C(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00214428 | |
| Record name | Terephthalic acid, diisopropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00214428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6422-84-0 | |
| Record name | 1,4-Bis(1-methylethyl) 1,4-benzenedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6422-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Terephthalic acid, diisopropyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006422840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Terephthalic acid, diisopropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00214428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Kinetics of Diisopropyl Terephthalate
Mechanistic Investigations of Esterification Pathways for Diisopropyl Terephthalate (B1205515)
Understanding the mechanisms of esterification is crucial for optimizing the production of DIPT. Both direct and indirect routes present distinct kinetic profiles and equilibrium constraints.
The most conventional method for synthesizing diisopropyl terephthalate is the direct esterification of terephthalic acid (TPA) with isopropanol (B130326). smolecule.com This reaction involves the acid-catalyzed condensation of the carboxylic acid groups on TPA with the hydroxyl groups of isopropanol, producing DIPT and water as a byproduct. The process typically requires elevated temperatures to proceed at a reasonable rate. smolecule.com The reaction is reversible, and therefore, the removal of water is essential to drive the equilibrium towards the formation of the diester product.
In a specific laboratory-scale synthesis, this compound can be prepared by reacting terephthaloyl chloride with isopropanol at room temperature. google.com Another variation involves the esterification of nitroterephthalic acid with isopropanol, which serves as both reactant and solvent, in the presence of hydrogen chloride as a catalyst. prepchem.com This particular reaction is typically conducted at temperatures ranging from 25° C to the reflux temperature of the mixture for extended periods, from 48 to 200 hours, to achieve completion. prepchem.com
Transesterification, or alcoholysis, offers an alternative pathway to DIPT. This process typically involves reacting a different terephthalate ester, most commonly dimethyl terephthalate (DMT), with isopropanol. smolecule.com In this equilibrium reaction, isopropanol displaces methanol (B129727) from the DMT molecule, yielding this compound and methanol. smolecule.com The volatility of methanol allows for its easy removal by distillation, which helps to shift the reaction equilibrium towards the desired product.
A significant application of transesterification is in the chemical recycling of poly(ethylene terephthalate) (PET). PET can be depolymerized through alcoholysis to yield valuable terephthalate esters. rsc.orggoogle.com This process involves the degradation of the polymer chains by an alcohol at high temperatures and pressures. nih.gov While many studies focus on methanolysis to produce dimethyl terephthalate (DMT) or glycolysis to yield bis(hydroxyethyl) terephthalate (BHET), the same principle applies to the synthesis of DIPT using isopropanol. rsc.orggoogle.compolimi.it
The alcoholysis of PET is a reliable and effective method for chemical degradation. rsc.org The process breaks the ester bonds within the PET structure, which are then replaced by hydroxyl end groups from the reacting alcohol. srce.hr By employing isopropanol as the alcoholytic agent, the PET polymer would be depolymerized into this compound and ethylene (B1197577) glycol. This route is particularly relevant for converting waste PET into valuable chemical intermediates. google.com
The efficiency of terephthalate ester formation via alcoholysis is highly dependent on several process parameters, including temperature, pressure, catalyst type and concentration, and the molar ratio of reactants. Parametric studies on the alcoholysis of PET to form other dialkyl terephthalates, such as dioctyl terephthalate (DOTP), provide valuable insights applicable to DIPT synthesis. For instance, in the synthesis of DOTP from PET and 2-ethyl-1-hexanol, optimal conditions were identified that led to 100% PET conversion and high product yields. researchgate.net The reaction kinetics are often found to be first-order, with the activation energy being a key parameter determined from these studies. researchgate.net Research shows that factors like stirring intensity, catalyst selection, and reaction temperature significantly influence the reaction rate. google.com
Interactive Table:
Table 1: Parametric Studies of PET Alcoholysis for Terephthalate Ester Formation| Parameter | Typical Range / Condition | Effect on Reaction | Source(s) |
|---|---|---|---|
| Temperature | 180 - 260 °C | Higher temperatures generally increase reaction rate but can also lead to side reactions or product decomposition. | google.comsrce.hrresearchgate.net |
| Catalyst | Metal Acetates, Titanates, Lewis Acids | The choice of catalyst significantly impacts reaction time and yield. Catalyst concentration must be optimized. | researchgate.netmdpi.com |
| Alcohol/PET Ratio | 4:1 to 8:1 (weight or molar) | A higher excess of alcohol can improve PET conversion and shift equilibrium towards the product. | srce.hrresearchgate.netresearchgate.net |
| Reaction Time | 1 - 8 hours | Sufficient time is needed to achieve high conversion and yield; prolonged time can lead to degradation. | prepchem.commdpi.comresearchgate.net |
| Pressure | Atmospheric to 150 psi | Increased pressure is often necessary when using low-boiling alcohols to maintain them in the liquid phase. | google.comgoogle.com |
Transesterification Process Optimization for this compound Precursors
Alcoholysis of Poly(ethylene terephthalate) Derivatives in this compound Synthesis
Advanced Catalytic Systems for this compound Synthesis
Catalysis is fundamental to the industrial production of terephthalate esters, enabling reactions to occur at faster rates and under less extreme conditions.
A wide range of inorganic compounds have been investigated as catalysts for both direct esterification and transesterification reactions to produce terephthalate esters. These catalysts are typically Lewis acids. google.com
For the transesterification of PET, metal compounds including acetates, oxides, and chlorides of zinc, manganese, cobalt, and tin have proven effective. mdpi.com For example, zinc acetate (B1210297) is a commonly used and efficient catalyst for PET alcoholysis. mdpi.com In the synthesis of dioctyl terephthalate (DOTP), a process analogous to DIPT synthesis, titanate esters such as tetrabutyl titanate and tetraisopropyl titanate are considered desirable catalysts. google.comgoogle.com Organometallic compounds, including tetrabutyl titanate and dibutyltin (B87310) oxide, are also active catalysts in transesterification reactions. mdpi.com
In the context of PET synthesis, which involves both esterification and polycondensation steps, antimony compounds are frequently used, often in combination with other metals like zinc, cobalt, manganese, or magnesium. google.com Studies on PET alcoholysis to produce diisodecyl terephthalate (DIDTP) have evaluated a range of Lewis acid catalysts, including derivatives of tin, cobalt, manganese, zirconium, and zinc, with tin(II) oxalate (B1200264) showing high efficacy. mdpi.com The selection of the catalyst system is critical as it influences not only the reaction rate but also the purity and properties of the final product.
Interactive Table:
Exploration of Organometallic Catalysts in this compound Production
The synthesis of terephthalate esters, including DIPT, is significantly influenced by the choice of catalyst. Organometallic compounds, particularly those based on tin, titanium, and zirconium, have been extensively investigated for their catalytic activity in esterification and transesterification reactions.
Organotin compounds, such as dibutyltin and monobutyltin (B1198712) derivatives, are effective catalysts for producing organic esters and polyesters. vestachem.com These catalysts typically require high reaction temperatures, often exceeding 200°C, for esterification to proceed efficiently. vestachem.com Despite the higher temperature requirements compared to strong acid catalysts, organotin catalysts offer several advantages. They tend to minimize side reactions, leading to products with better color and odor profiles and fewer by-products. vestachem.com Furthermore, the need for refining to remove catalyst residues is often eliminated, and issues with equipment corrosion are minimized. vestachem.com Stannous oxalate has also shown high catalytic activity in the synthesis of poly(trimethylene terephthalate) (PTT), a related polyester (B1180765), outperforming other common catalysts like tetrabutyl titanate (TBT) and dibutyltin oxide. sciengine.com The high activity of stannous oxalate is attributed to its unique chelate molecular structure and the Lewis acidity of the tin atom. sciengine.com
Titanium-based catalysts, such as titanium tetrabutoxide (TBT), are widely used in the industrial production of polyesters like polyethylene (B3416737) terephthalate (PET). researchgate.netalfachemic.com These catalysts are known for their high activity, which allows for lower catalyst dosage and shorter reaction times compared to antimony-based catalysts. alfachemic.com Titanium (IV) complexes, owing to the intrinsic Lewis acidity of titanium, are effective in esterification reactions. researchgate.netchempoint.com The catalytic mechanism involves the exchange of the original ligand on the titanium center with the hydroxyl groups of the alcohol, forming active species. researchgate.net However, a drawback of titanium-based catalysts is their propensity to hydrolyze, which can lead to discolored products. researchgate.net
Zirconium-based catalysts have emerged as a non-toxic and highly active alternative for the direct esterification of terephthalic acid. researchgate.net For instance, a Zr-Mg catalyst has been shown to be effective in synthesizing high-molecular-weight poly(ester-co-ether) elastomers directly from terephthalic acid, demonstrating superior performance compared to traditional TBT catalysts. researchgate.net Zirconium-containing metal-organic frameworks (MOFs), such as UiO-66, have also been investigated as catalysts for esterification reactions, leveraging their high thermal and chemical stability. mdpi.com
Below is a comparative table of common organometallic catalysts used in terephthalate ester synthesis.
| Catalyst Type | Examples | Typical Reaction Conditions | Advantages | Disadvantages |
| Tin-Based | Dibutyltin oxide, Monobutyltin compounds, Stannous oxalate vestachem.comsciengine.com | > 200°C vestachem.com | Minimizes side reactions, good product quality, no corrosion vestachem.com | High temperature required |
| Titanium-Based | Tetrabutyl titanate (TBT), Glycol titanium researchgate.netalfachemic.com | High temperature | High catalytic activity, low dosage, short reaction time alfachemic.com | Prone to hydrolysis, can cause product discoloration researchgate.net |
| Zirconium-Based | Zr-Mg catalysts, Zirconium-MOFs (e.g., UiO-66) researchgate.netmdpi.com | High temperature | High activity, non-toxic, good thermal and chemical stability researchgate.netmdpi.com | Can be more expensive than traditional catalysts |
Application of Ionic Liquids and Deep Eutectic Solvents in Terephthalate Chemistry
In the quest for more sustainable chemical processes, ionic liquids (ILs) and deep eutectic solvents (DESs) have gained attention as alternative reaction media and catalysts for esterification reactions.
Ionic liquids, which are salts with melting points below 100°C, offer several advantages, including low vapor pressure, high thermal stability, and the ability to dissolve a wide range of substances. ajast.net Brønsted acidic ionic liquids, which have a proton-donating functional group, can act as both a solvent and a catalyst in esterification reactions. ajast.netresearchgate.net For instance, the esterification of isopropanol with chloroacetic acid has been successfully carried out using imidazole-based sulfonyl task-specific ionic liquids, achieving high yields under mild conditions without the need for an additional organic solvent. dokumen.pub The product ester often forms a separate phase from the ionic liquid, allowing for easy separation and recycling of the catalyst system. researchgate.netdokumen.pub The catalytic activity of acidic ionic liquids can be tuned by altering the structure of their cations and anions. nih.gov
Deep eutectic solvents (DESs) are mixtures of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD) that form a eutectic with a melting point lower than that of the individual components. acs.orgresearchgate.net They share many of the "green" characteristics of ionic liquids, such as low volatility and non-flammability, but are often cheaper and easier to prepare. masterorganicchemistry.com A system composed of choline (B1196258) chloride (a common HBA) and urea (B33335) (a common HBD) has been shown to be an effective solvent and catalyst system when combined with zinc oxide for the transesterification of dimethyl terephthalate with various alcohols. acs.orgacs.org This DES-ZnO system allows for the full conversion of the starting ester, and the product is immiscible with the catalytic system, facilitating a simple separation. acs.org The use of DESs in the glycolysis of PET has also been studied, with a DES formed from potassium carbonate and ethylene glycol showing high efficiency in producing the monomer bis(2-hydroxyethyl) terephthalate. osti.gov While not directly the synthesis of this compound, these examples demonstrate the potential of DESs in facilitating terephthalate ester reactions.
| Solvent System | Composition Example | Role in Reaction | Key Advantages |
| Ionic Liquids (ILs) | N-methyl-2-pyrrolidonium methyl sulfonate ([NMP]CH₃SO₃) researchgate.net | Catalyst and Solvent | High conversion and selectivity, easy product separation, recyclable catalyst researchgate.netresearchgate.net |
| Deep Eutectic Solvents (DESs) | Choline chloride/urea with ZnO acs.orgacs.org | Catalyst and Solvent | Sustainable, easy product isolation, recyclable system, shifts reaction equilibrium acs.orgacs.org |
Novel Heterogeneous Catalysis Approaches for this compound
Heterogeneous catalysts offer significant advantages in chemical synthesis, primarily due to their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling. For the production of this compound, various solid acid catalysts have shown promise.
Zeolites, which are microporous aluminosilicates, are effective solid acid catalysts for esterification reactions. A systematic evaluation of several commercially available zeolites for the esterification of terephthalic acid (PTA) with methanol to produce dimethyl terephthalate (DMT) found that β-zeolite exhibited the best performance. mdpi.com It achieved nearly 100% conversion of PTA with high selectivity for DMT. mdpi.com The catalytic efficiency was correlated with the acid site strength, specific surface area, and the unique three-dimensional pore structure of the zeolite. mdpi.com Importantly, β-zeolite demonstrated good stability and could be recycled multiple times, making it a promising catalyst for sustainable ester production. mdpi.com Other zeolites like ZSM-5 have also been investigated. mdpi.combohrium.com
Other solid acid catalysts, such as acidic zirconia, have also been patented for the production of terephthalate diesters. google.com Additionally, metal oxides supported on materials like alumina (B75360) have been used. For instance, a CeO₂/Al₂O₃ catalyst was found to be highly active in the cross-ketonization of this compound with acetic acid, a related reaction involving the ester. mdpi.com Calcined hydrotalcites, which are layered double hydroxides, have been proposed as safer and efficient heterogeneous catalysts for both the transesterification and polycondensation stages of PET production, suggesting their potential applicability in the synthesis of terephthalate diesters as well. core.ac.uknicl.it
| Heterogeneous Catalyst | Example | Key Findings |
| Zeolites | β-zeolite mdpi.com | High conversion of terephthalic acid and high selectivity to the diester. Good stability and reusability. mdpi.com |
| Supported Metal Oxides | CeO₂/Al₂O₃ mdpi.com | High activity in reactions involving this compound. mdpi.com |
| Acidic Zirconia | Acidic ZrO₂ google.com | Patented for use in the preparation of terephthalate diesters. google.com |
| Calcined Hydrotalcites | Al-Mg hydrotalcites core.ac.uknicl.it | Proposed as efficient and safer catalysts for terephthalate synthesis. core.ac.uknicl.it |
Kinetics and Reaction Mechanisms in this compound Formation
The synthesis of this compound from terephthalic acid and isopropanol is a classic example of a Fischer-Speier esterification. wikipedia.orgorganic-chemistry.org This reaction is acid-catalyzed and reversible, meaning the formation of the ester is in equilibrium with the starting materials and water. masterorganicchemistry.commasterorganicchemistry.com
The generally accepted mechanism for Fischer esterification involves several key steps:
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. masterorganicchemistry.comwikipedia.org
Nucleophilic attack by the alcohol: The oxygen atom of the isopropanol molecule attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comorganic-chemistry.org
Proton transfer: A proton is transferred from the newly added hydroxyl group (from the alcohol) to one of the original hydroxyl groups of the carboxylic acid. masterorganicchemistry.com This creates a good leaving group (water).
Elimination of water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. masterorganicchemistry.comwikipedia.org
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. masterorganicchemistry.com
This entire process is repeated for the second carboxylic acid group on the terephthalic acid molecule to form the diester.
The kinetics of this reaction are influenced by several factors. The reaction is typically slow without a catalyst and requires elevated temperatures to proceed at a reasonable rate. smolecule.com The rate of reaction is dependent on the concentrations of the carboxylic acid, the alcohol, and the catalyst. Since the reaction is reversible, the accumulation of water can drive the equilibrium back towards the reactants, thus slowing down the net rate of ester formation. To achieve high yields, it is common to use an excess of the alcohol (isopropanol) and/or to remove the water from the reaction mixture as it is formed, for example, through azeotropic distillation. wikipedia.org
Studies on the esterification of terephthalic acid with other alcohols, such as ethylene glycol, have shown that the reaction can be limited by the dissolution of the terephthalic acid in the alcohol, especially in the initial stages. rsc.org The reaction is mainly catalyzed by the carboxylic acid groups themselves (autocatalysis) and by the added catalyst. researchgate.net The kinetics of the esterification of other acids with isopropanol have also been studied, providing insights into the expected reaction order and activation energy for this compound formation. organic-chemistry.org
Sustainable Synthesis and Green Chemistry Principles Applied to this compound Production
The production of this compound can be made more sustainable by applying the principles of green chemistry. These principles aim to reduce waste, use less hazardous materials, improve energy efficiency, and utilize renewable resources. sciengine.com
A key aspect of sustainable synthesis is the use of renewable feedstocks . Isopropanol, one of the primary raw materials for DIPT, can be produced from biomass through fermentation processes, offering a bio-based alternative to traditional petrochemical routes. mdpi.comresearchgate.net Similarly, there is significant research into producing terephthalic acid from renewable sources, such as through the oxidation of p-cymene (B1678584) derived from terpenes or the conversion of furan-based platform chemicals obtained from saccharides. researchgate.netbibliotekanauki.pl
The choice of catalyst is another critical factor. As discussed in previous sections, moving from homogeneous acid catalysts like sulfuric acid to recyclable heterogeneous catalysts (e.g., zeolites) or less toxic organometallic catalysts (e.g., titanium or zirconium-based) aligns with green chemistry principles by reducing waste and avoiding hazardous materials. chempoint.comresearchgate.netmdpi.com Organocatalysts are also being explored as more benign alternatives to metal-based catalysts. researchgate.net
Energy efficiency can be improved by developing catalysts that operate under milder conditions (lower temperature and pressure). sciengine.com Furthermore, process intensification techniques, such as reactive distillation where the reaction and separation of the water byproduct occur in the same unit, can lead to greater efficiency and reduced energy consumption.
Finally, designing the process for atom economy is a core principle of green chemistry. The direct esterification of terephthalic acid with isopropanol is an atom-economical reaction, as the only byproduct is water. wikipedia.org This is preferable to routes that involve protecting groups or require stoichiometric reagents that are not incorporated into the final product. masterorganicchemistry.com
Polymer Science and Material Applications of Diisopropyl Terephthalate
Diisopropyl Terephthalate (B1205515) as a Monomeric or Comonomeric Intermediate in Polyester (B1180765) Synthesis
Diisopropyl terephthalate serves as a valuable intermediate in the synthesis of polyesters. Its chemical structure, featuring a central terephthalate core with two isopropyl ester groups, allows it to participate in polymerization reactions to form the backbone of various polymer chains.
Synthesis of Poly(butylene terephthalate) Copolyesters Utilizing Terephthalate Intermediates
Poly(butylene terephthalate) (PBT) is a semicrystalline thermoplastic polyester known for its excellent mechanical and thermal properties. upc.edu The synthesis of PBT and its copolyesters often involves the polycondensation of a terephthalate source with 1,4-butanediol (B3395766). upc.edu While dimethyl terephthalate (DMT) is a common starting material, research has explored the use of other terephthalate intermediates. upc.edu
In the synthesis of partially renewable PBT copolyesters, for instance, diisopropyl 2,3-di-O-benzyl-L-tartrate has been used as a precursor to create a diol, which is then copolymerized with 1,4-butanediol and terephthaloyl chloride. upc.edu This highlights the utility of terephthalate derivatives in creating novel copolyesters with tailored properties. The incorporation of different comonomers allows for the modification of PBT's characteristics, such as its glass transition temperature, melting point, and crystallinity. upc.edu
| Property | Description | Reference |
| Starting Materials | 1,4-butanediol, 2,3-di-O-benzyl-L-threitol, terephthaloyl chloride | upc.edu |
| Resulting Copolymers | PBT copolyesters with weight-average molecular weights between 4,000 and 12,000 g·mol⁻¹ | upc.edu |
| Thermal Stability | Stable well above 300 °C | upc.edu |
| Effect of Copolymerization | Decreased melting temperature and crystallinity, increased glass transition temperature | upc.edu |
Incorporation of this compound in Novel Polyester and Copolymer Architectures
The use of this compound extends to the synthesis of other advanced polymers beyond PBT. For example, it has been identified as a more readily reactive alternative to terephthalic acid in the preparation of high-modulus, high-strength polymers like polybenzobisthiazole (PBT) and polybenzobisoxazole (PBO). google.com The challenge with using terephthalic acid directly is its poor solubility in the polyphosphoric acid medium used for polymerization. google.com this compound, along with other dialkyl terephthalates, overcomes this limitation, facilitating a more efficient polymerization process. google.com
Furthermore, research into novel polyester architectures has explored the use of various diols and dicarboxylic acids to create materials with specific properties. semanticscholar.org The synthesis of aliphatic-aromatic copolyesters, for example, can combine the desirable characteristics of both polymer types. csic.es The transesterification reaction, a key process in polyester synthesis, can involve this compound to introduce terephthalate units into the polymer chain, thereby influencing the final properties of the material. smolecule.com
Evaluation of this compound as a Plasticizer in Polymer Systems
Plasticizers are additives that increase the flexibility, durability, and workability of a material. wikipedia.org this compound has been investigated for its potential as a plasticizer, particularly in polyvinyl chloride (PVC) formulations.
Research into the Interaction and Compatibility of this compound with Polymer Matrices (e.g., PVC)
The effectiveness of a plasticizer depends on its interaction and compatibility with the polymer matrix. smolecule.com For PVC, which is inherently hard and brittle, plasticizers are essential to make it a versatile material for numerous applications. wikipedia.org Research indicates that this compound can influence the mechanical properties of polymers when used as a plasticizer. smolecule.com The interaction between this compound and the polymer chains affects the material's thermal stability, flexibility, and processability. smolecule.com
Studies on similar terephthalate-based plasticizers, such as dioctyl terephthalate (DOTP), provide insights into the potential behavior of this compound. DOTP is a well-established non-phthalate plasticizer for PVC, known for its good processing characteristics and low-temperature flexibility. The chemical similarity suggests that this compound could also offer good compatibility with PVC.
| Plasticizer | Polymer Matrix | Key Effects | Reference |
| This compound | General Polymers | Influences mechanical properties, thermal stability, flexibility, and processability. | smolecule.com |
| Dioctyl Terephthalate (DOTP) | PVC | Good processing characteristics, low-temperature flexibility, low volatility. | |
| Polyester Plasticizers (from PET waste) | PVC | Can be used as secondary plasticizers, affecting glass transition temperature, migration, and mechanical properties. | researchgate.net |
Impact of this compound on Polymer Processing Characteristics
The incorporation of a plasticizer like this compound can significantly affect the processing characteristics of a polymer. Plasticizers reduce the viscosity of the polymer melt, making it easier to process through methods like extrusion and molding. wikipedia.org This is particularly important for PVC, which requires high temperatures for compounding. specialchem.com
The unique combination of low volatility and high thermal stability of this compound makes it a potentially valuable plasticizer compared to other esters that may not offer the same balance of properties. smolecule.com These characteristics are crucial during polymer processing, as they can lead to more stable and efficient manufacturing operations.
Research on this compound as a Solvent in Formulations (e.g., Coatings, Adhesives)
Beyond its roles in the polymer backbone and as a plasticizer, this compound also finds application as a solvent in various formulations. smolecule.comontosight.ai Its solubility properties make it a useful component in the production of paints, coatings, and adhesives. ontosight.ai
In coatings and adhesives, solvents are crucial for dissolving resins, binders, and pigments, enabling uniform application and proper film formation. specialchem.com this compound's characteristics, such as its low volatility, can contribute to controlled drying times and improved final properties of the coating or adhesive. smolecule.com Its compatibility with a range of resins makes it a versatile choice for formulators. For instance, diisopropyl adipate, a similar diester, is used as a solvent and coalescing agent in paint formulations to aid in film formation and adhesion. riverlandtrading.com This suggests a similar functional role for this compound in such applications.
Advanced Analytical Techniques in Diisopropyl Terephthalate Research
Spectroscopic Characterization Methods
Spectroscopy is a fundamental tool in the study of DIPT, offering insights into its atomic and molecular properties. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are routinely employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantitative Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable method for the structural elucidation of organic molecules like DIPT. nih.gov It provides detailed information about the chemical environment of atoms, allowing for the confirmation of the compound's connectivity and stereochemistry. nih.gov Both ¹H NMR and ¹³C NMR are utilized to provide a complete structural profile.
Quantitative NMR (qNMR) has also emerged as a powerful tool for determining the purity of substances and the composition of mixtures. ox.ac.ukresearchgate.net This method offers the potential for highly accurate and precise measurements, comparable to chromatographic techniques. bipm.org For quantitative analysis, an internal standard of known concentration is often used, and the sample's purity is calculated based on the integral ratios of the analyte and standard signals. sigmaaldrich.com Dimethyl terephthalate (B1205515) is a compound that has been utilized as an internal standard in some qNMR studies. acs.org
¹H NMR Spectroscopy
In ¹H NMR, the signals correspond to the different types of protons in the DIPT molecule. The isopropyl group gives rise to a doublet for the six equivalent methyl protons and a septet for the single methine proton. The four aromatic protons on the terephthalate ring typically appear as a singlet due to their chemical equivalence.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of DIPT provides information on the carbon framework of the molecule. Distinct signals are observed for the carbonyl carbon of the ester group, the aromatic carbons, and the carbons of the isopropyl group.
Table 1: Indicative NMR Data for Diisopropyl Terephthalate
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~1.3 | Doublet | -CH(CH ₃)₂ |
| ¹H | ~5.2 | Septet | -CH (CH₃)₂ |
| ¹H | ~8.1 | Singlet | Aromatic C-H |
| ¹³C | ~22.0 | - | -CH(C H₃)₂ |
| ¹³C | ~69.0 | - | -C H(CH₃)₂ |
| ¹³C | ~129.5 | - | Aromatic C -H |
| ¹³C | ~134.0 | - | Aromatic C -C=O |
| ¹³C | ~165.0 | - | C =O |
Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. chemanalytical.com When infrared radiation interacts with a sample, its chemical bonds vibrate by stretching, contracting, and bending. chemanalytical.com The absorption of this radiation at specific frequencies corresponds to the vibrational modes of the functional groups.
The FTIR spectrum of DIPT is characterized by several key absorption bands that confirm the presence of its ester functionality and aromatic ring. The analysis of these bands is crucial for verifying the identity and purity of the compound. chemanalytical.com
Key characteristic absorption bands in the FTIR spectrum of DIPT include:
C=O Stretch: A strong absorption band is typically observed in the region of 1715-1730 cm⁻¹, which is characteristic of the carbonyl group in an aromatic ester. spectroscopyonline.com
C-O Stretch: The stretching vibrations of the C-O single bonds of the ester group usually appear as two distinct bands. spectroscopyonline.com
Aromatic C-H Stretch: The stretching of the C-H bonds on the benzene (B151609) ring is observed above 3000 cm⁻¹.
Aliphatic C-H Stretch: The C-H stretching vibrations of the isopropyl groups are seen below 3000 cm⁻¹.
Aromatic C=C Bending: Out-of-plane bending vibrations of the aromatic ring often appear as strong bands in the fingerprint region.
Table 2: Key FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1720 | Strong | C=O Stretch (Ester) |
| ~1270 | Strong | C-C-O Asymmetric Stretch (Ester) spectroscopyonline.com |
| ~1100 | Strong | O-C-C Asymmetric Stretch (Ester) spectroscopyonline.com |
| ~2980 | Medium | Aliphatic C-H Stretch |
| ~3100 | Weak | Aromatic C-H Stretch |
Note: Wavenumbers are approximate and can be influenced by the sample preparation method and physical state.
Mass Spectrometry (MS) for Molecular Identification and Impurity Profiling
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. ajpaonline.com It is highly sensitive and provides valuable information for molecular identification and the characterization of impurities. ajpaonline.comsterlingpharmasolutions.com In MS analysis, the sample is first ionized, and the resulting ions are separated based on their mass-to-charge ratio, generating a mass spectrum. ajpaonline.com
The mass spectrum of DIPT shows a molecular ion peak corresponding to its molecular weight, confirming its identity. nih.gov The fragmentation pattern observed in the spectrum provides further structural information, as the molecule breaks apart in a predictable manner. This fragmentation is key to identifying unknown compounds and impurities. ajpaonline.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in determining the elemental composition of the parent molecule and its fragments. sterlingpharmasolutions.com
MS is particularly useful for impurity profiling as it can detect and help identify low-level impurities, even in complex mixtures. sterlingpharmasolutions.comresolvemass.ca
Table 3: Common Ions Observed in the Mass Spectrum of this compound
| m/z | Identity |
| 250 | [M]⁺ (Molecular Ion) |
| 209 | [M - C₃H₅]⁺ |
| 191 | [M - C₃H₇O]⁺ |
| 149 | [C₈H₅O₃]⁺ |
Note: The fragmentation pattern can vary depending on the ionization technique used.
Chromatographic Separation and Detection Methodologies
Chromatographic techniques are essential for separating the components of a mixture, allowing for the isolation and quantification of DIPT and any associated impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used methods.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. diva-portal.org In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the two phases. diva-portal.org
For the analysis of DIPT, reversed-phase HPLC is often employed. In this mode, a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). diva-portal.org This setup is effective for separating terephthalates and their related compounds. ekb.egnih.gov
HPLC is crucial for:
Purity Assessment: Determining the percentage purity of a DIPT sample by separating it from any non-volatile impurities.
Mixture Analysis: Quantifying the amount of DIPT in a complex matrix.
Impurity Identification: When coupled with a mass spectrometer (LC-MS), HPLC can be a powerful tool for identifying unknown impurities. ajpaonline.com
Table 4: Typical HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | Reversed-phase C18 or C8 |
| Mobile Phase | Gradient or isocratic mixture of water and acetonitrile/methanol |
| Detector | UV-Vis Diode Array Detector (DAD) or Mass Spectrometer (MS) |
| Column Temperature | Controlled, e.g., 25-40 °C ekb.eg |
| Flow Rate | ~1 mL/min ekb.eg |
Gas Chromatography (GC) for Volatile Component Analysis
Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile and thermally stable compounds. In GC, a gaseous mobile phase (carrier gas) transports the sample through a column containing a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase.
GC is well-suited for the analysis of DIPT due to its volatility. It is particularly useful for:
Detecting Volatile Impurities: Identifying and quantifying residual solvents or other volatile byproducts from the synthesis process.
Analyzing Isomers: Separating DIPT from its isomers, such as diisopropyl isophthalate (B1238265) and diisopropyl phthalate (B1215562), which can be challenging with other methods.
Quantitative Analysis: Determining the concentration of DIPT in a sample, often with high sensitivity and precision.
When coupled with a mass spectrometer (GC-MS), this technique provides definitive identification of the separated components by matching their mass spectra with library data. nih.gov
Table 5: Typical GC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | Capillary column with a non-polar or mid-polar stationary phase |
| Carrier Gas | Helium or Nitrogen |
| Injector Temperature | Sufficiently high to ensure complete vaporization (e.g., 250-300 °C) |
| Oven Temperature Program | A temperature ramp to effectively separate components with different boiling points |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Thermal Analysis and Thermogravimetric Investigations
Thermal analysis techniques are crucial in characterizing the thermal properties of materials. For this compound, these methods provide insights into its stability, decomposition behavior, and phase transitions as a function of temperature.
Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Studies
Thermogravimetric Analysis (TGA) is a fundamental thermal analysis method that measures the change in mass of a sample as it is heated over time. wikipedia.orgtorontech.com This technique is essential for determining the thermal stability of a compound, identifying its decomposition temperature, and quantifying the residual mass after degradation. wikipedia.org In a typical TGA experiment, a small amount of the sample is placed in a high-precision balance within a furnace. etamu.edu The temperature is increased at a constant rate in a controlled atmosphere (such as nitrogen or air), and the mass is continuously recorded. wikipedia.orgetamu.edu
The resulting TGA curve plots the percentage of mass remaining against temperature. For a compound like this compound, the TGA curve would be expected to show a stable baseline with negligible mass loss at lower temperatures, indicating the temperature range in which the material is thermally stable. wikipedia.org As the temperature increases, a sharp drop in mass would signify the onset of thermal decomposition. The temperature at which significant mass loss begins is a key indicator of the material's thermal stability. torontech.com
Table 1: Expected TGA Data for this compound This table is illustrative and shows the type of data generated by TGA.
| Parameter | Description | Expected Value Range |
|---|---|---|
| Onset Decomposition Temperature (T_onset) | The temperature at which significant mass loss begins. | 250 - 350 °C |
| Temperature of Maximum Decomposition Rate (T_max) | The temperature at which the rate of mass loss is highest, corresponding to the peak of the derivative TGA (DTG) curve. | 300 - 400 °C |
| Residual Mass (%) | The percentage of the initial mass remaining at the end of the experiment (e.g., at 600 °C). | < 5% |
Differential Scanning Calorimetry (DSC) for Thermal Transitions
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. nih.govtorontech.com This method is used to detect and quantify thermal transitions such as melting, crystallization, and glass transitions. tainstruments.comanalyticalanswersinc.com The DSC curve plots heat flow against temperature. Endothermic events, like melting, appear as peaks where the sample absorbs heat, while exothermic events, such as crystallization, appear as valleys where the sample releases heat. tainstruments.comanalyticalanswersinc.com
For this compound, a DSC analysis would reveal key thermal transition temperatures. Upon heating, a crystalline sample of this compound would exhibit a sharp endothermic peak corresponding to its melting point (T_m). If the sample were quenched from a molten state to form an amorphous solid, the DSC scan might first show a subtle step-change in the baseline, indicating the glass transition temperature (T_g), where the amorphous solid transitions from a rigid, glassy state to a more rubbery state. analyticalanswersinc.com This might be followed by an exothermic peak representing cold crystallization (T_c), where the amorphous material gains enough mobility to arrange into a crystalline structure, before finally showing the endothermic melting peak. tainstruments.com
These thermal characteristics are vital for understanding the material's behavior during processing and for quality control. Studies on similar polymers like Polyethylene (B3416737) Terephthalate (PET) demonstrate how DSC can elucidate the effects of thermal history, such as cooling rates, on the material's crystallinity and transition temperatures. analyticalanswersinc.cominkarp.co.in
Table 2: Expected DSC Data for this compound This table is illustrative and shows the type of data generated by DSC.
| Thermal Transition | Description | Expected Observation |
|---|---|---|
| Glass Transition (T_g) | Temperature at which an amorphous solid becomes soft or rubbery. | Step-change in the heat flow baseline (observed in amorphous samples). |
| Crystallization Temperature (T_c) | Temperature at which an amorphous material crystallizes upon heating. | Exothermic peak (observed in amorphous samples). |
| Melting Point (T_m) | Temperature at which a crystalline solid transitions to a liquid. | Endothermic peak. |
| Enthalpy of Fusion (ΔH_m) | Heat absorbed during melting, proportional to the peak area. | Quantifiable value related to the degree of crystallinity. |
Microscopic and Diffraction-Based Structural Characterization
The structural properties of this compound at the microscopic and atomic levels are investigated using techniques like electron microscopy and X-ray diffraction. These methods provide detailed information about surface features, crystal structure, and degree of crystallinity.
Scanning Electron Microscopy (SEM) for Surface Morphology
Scanning Electron Microscopy (SEM) is a technique that produces high-resolution images of a sample's surface by scanning it with a focused beam of electrons. mpg.de The interaction of the electrons with the atoms in the sample produces various signals that contain information about the surface topography and composition. researchgate.net SEM is particularly valuable for visualizing the morphology, or surface features, of a material. researchgate.net
For this compound, SEM can be used to examine the size, shape, and surface texture of its crystals or particles. The high depth of field of SEM images provides a three-dimensional appearance, which is useful for understanding the sample's surface structure. mpg.de For example, SEM analysis could reveal whether the synthesized particles are uniform, if they have smooth or rough surfaces, and if they exhibit any specific growth patterns or defects. researchgate.net In studies of related polymers like PET, SEM has been effectively used to observe changes in surface morphology after various treatments, such as degradation, revealing features like cracks, pits, or increased roughness. dergipark.org.trjeol.com
X-ray Diffraction (XRD) for Crystallinity and Crystal Structure Analysis
X-ray Diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. iastate.eduanton-paar.com When a beam of X-rays strikes a crystalline material, the atoms scatter the X-rays, creating a unique diffraction pattern of constructive interference at specific angles. iastate.edu This pattern is a fingerprint of the crystal's internal lattice structure. The relationship between the angle of diffraction, the wavelength of the X-rays, and the spacing between atomic planes is described by Bragg's Law. iastate.eduanton-paar.com
XRD analysis of this compound provides fundamental information about its solid-state structure. The technique can distinguish between crystalline and amorphous materials; a crystalline sample produces a pattern of sharp peaks, while an amorphous one yields a broad halo. researchgate.net For a crystalline sample of this compound, the positions and intensities of the diffraction peaks can be used to identify its crystal system, space group, and unit cell dimensions. iastate.eduresearchgate.net This information is crucial for understanding the packing of the molecules in the solid state. XRD is also widely used to determine the degree of crystallinity in semi-crystalline polymers. sciencepublishinggroup.comamazonaws.com
Advanced Crystallographic Studies of this compound
Advanced crystallographic studies, particularly single-crystal X-ray diffraction, provide the most detailed and unambiguous determination of a molecule's three-dimensional structure. researchgate.netmdpi.com In this technique, a single, well-ordered crystal is mounted and irradiated with X-rays. By analyzing the complex diffraction pattern produced, researchers can calculate the precise positions of every atom within the unit cell. researchgate.net
A single-crystal X-ray study of this compound has determined its precise crystal structure. researchgate.net The analysis revealed that the compound crystallizes in the monoclinic system with the space group P21/c. researchgate.net The structure consists of discrete, centrosymmetric molecules, meaning the center of the benzene ring coincides with a crystallographic center of inversion. researchgate.net The isopropyl groups adopt a conformation where they are nearly perpendicular to the plane of the benzene ring. The crystal packing is stabilized by weak intermolecular C-H···O interactions. researchgate.net This detailed structural knowledge is invaluable for understanding the compound's physical properties and for computational modeling.
Table 3: Crystallographic Data for this compound Data obtained from single-crystal X-ray diffraction study. researchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C14H18O4 |
| Molecular Weight | 250.28 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 9.208 (3) |
| b (Å) | 9.718 (3) |
| c (Å) | 15.844 (5) |
| β (°) | 105.03 (2) |
| Volume (ų) | 708.2 (4) |
| Z (molecules/unit cell) | 2 |
| Calculated Density (Mg/m³) | 1.174 |
| Radiation Type | Mo Kα |
| Temperature (K) | 298 |
Table 4: List of Compound Names
| Compound Name |
|---|
| This compound |
| Polyethylene Terephthalate (PET) |
Emerging Research Directions and Future Outlook for Diisopropyl Terephthalate
Development of Novel Synthetic Approaches for Diisopropyl Terephthalate (B1205515)
The conventional synthesis of diisopropyl terephthalate typically involves the direct esterification of terephthalic acid with isopropanol (B130326) or the transesterification of dimethyl terephthalate with isopropanol. smolecule.com While effective, these methods often require high temperatures and acid catalysts. smolecule.com Current research is aimed at developing more efficient, sustainable, and cost-effective synthetic routes.
One promising approach is the use of alternative reagents such as terephthaloyl chloride, which can react with isopropanol at room temperature, potentially reducing the energy requirements of the process. google.compubcompare.ai Another avenue of exploration is the optimization of catalysts. While much of the research has focused on catalysts for other terephthalate esters like dioctyl terephthalate (DOTP) and dimethyl terephthalate (DMT), the findings offer valuable insights for this compound synthesis. mdpi.comgoogle.comresearchgate.net For instance, the use of zeolite catalysts has shown high conversion rates and selectivity in the esterification of terephthalic acid with methanol (B129727) to produce DMT, suggesting their potential applicability for isopropanol as well. researchgate.net
Furthermore, innovative catalytic systems are being investigated, including metallo-organic compounds and ionic liquids. mdpi.comgoogle.com Organotin compounds have demonstrated high efficacy in the alcoholysis of polyethylene (B3416737) terephthalate (PET) to produce plasticizers, and similar Lewis acid catalysts could be tailored for this compound synthesis. mdpi.com Ionic liquids, in combination with metal compounds, are also being explored as catalysts for terephthalate synthesis, offering potential advantages such as lower reaction temperatures and easier catalyst separation and recycling. google.com The development of these novel synthetic strategies is crucial for enhancing the economic and environmental profile of this compound production.
Table 1: Comparison of Synthetic Routes for Terephthalate Esters
| Synthesis Route | Reactants | Typical Conditions | Potential Advantages for this compound |
| Direct Esterification | Terephthalic Acid, Isopropanol | High Temperature, Acid Catalyst | Utilizes readily available feedstocks. |
| Transesterification | Dimethyl Terephthalate, Isopropanol | Catalyst (e.g., metal acetates), Heat | Can be driven to high conversion. |
| Acyl Chloride Route | Terephthaloyl Chloride, Isopropanol | Room Temperature | Milder reaction conditions, potentially lower energy cost. google.compubcompare.ai |
| Zeolite Catalysis | Terephthalic Acid, Isopropanol | Moderate Temperature, Pressure | High selectivity and catalyst reusability. researchgate.net |
| Ionic Liquid Catalysis | Terephthalic Acid, Isopropanol | Potentially Lower Temperature | "Green" solvent potential, catalyst recyclability. google.com |
Exploration of Expanded High-Value Applications in Advanced Materials Science
Beyond its established use as a plasticizer and solvent, this compound is being investigated as a key component in a range of high-value, advanced materials. smolecule.com Its unique combination of properties, such as low volatility and high thermal stability, makes it an attractive candidate for specialized applications. smolecule.com
A significant area of emerging application is in the synthesis of high-performance polymers. Research has demonstrated that this compound can serve as a monomer in the production of polybenzobisoxazole (PBO) and polybenzobisthiazole (PBT) polymers. google.com These polymers are known for their exceptional thermal stability and mechanical strength, making them suitable for use in aerospace and defense applications. google.com The use of this compound in place of terephthalic acid in the polymerization process has been shown to be an improved technique. google.com
The potential use of this compound in liquid crystal (LC) formulations is another promising research direction. researchgate.net Polymer-dispersed liquid crystals (PDLCs) are used in switchable windows, displays, and other electro-optical devices. researchgate.netresearchgate.net The properties of the polymer matrix and the liquid crystal itself are crucial to the performance of these devices. The specific physical properties of this compound could be leveraged in the polymer matrix to tailor the electro-optical and thermo-optical characteristics of PDLC films. researchgate.net
Furthermore, the unique properties of terephthalate esters are being explored in the development of controlled-release systems for various active molecules, including fragrances and even pharmaceuticals. gimitec.comnih.gov While much of this research is in its early stages, the ability of this compound to form part of a stable matrix could allow for the sustained release of encapsulated compounds, opening up possibilities in fields from consumer products to medicine. gimitec.comnih.govresearchgate.net
Innovations in Degradation and Recycling Technologies for Terephthalate Esters
The growing environmental concerns over plastic waste have spurred significant research into the degradation and recycling of terephthalate esters, with a strong focus on PET. researchgate.netacs.org These innovations are highly relevant to this compound, as the fundamental ester linkages are susceptible to similar degradation pathways. The primary goals are to develop circular economy models where waste esters are either broken down into their constituent monomers for repolymerization or upcycled into new, high-value chemicals. acs.orgresearchgate.netnih.gov
Chemical recycling methods such as hydrolysis, alcoholysis (including methanolysis and glycolysis), and aminolysis are well-established for PET and can be applied to this compound. smolecule.comresearchgate.net Hydrolysis, for instance, breaks down the ester back into terephthalic acid and isopropanol in the presence of an acid or base catalyst. smolecule.com Alcoholysis with an excess of a simple alcohol like methanol can be used to recover dimethyl terephthalate, a key precursor for many polyesters. d-nb.info
A particularly exciting and rapidly advancing area is enzymatic degradation. acs.orgnih.govfrontiersin.org Researchers have identified and engineered several enzymes, such as PETase, MHETase, and various cutinases, that can specifically hydrolyze the ester bonds in PET at mild conditions. nih.govacs.orgnih.gov These biocatalytic approaches offer a more environmentally friendly alternative to chemical recycling. For example, leaf-branch compost cutinase (LCC) has been engineered to achieve up to 98% conversion of PET into its monomers, terephthalic acid (TPA) and ethylene (B1197577) glycol (EG), within 24 hours. acs.org Similar enzymatic systems could be developed or adapted for the efficient degradation of this compound. The enzymatic degradation of TPA itself by microorganisms is also a subject of study, which is crucial for the complete biological breakdown of these compounds. asm.org
The concept of "upcycling" is also gaining traction, where waste terephthalate esters are transformed into more valuable products. acs.orgresearchgate.net For example, research has demonstrated the tandem chemical deconstruction and biological conversion of PET into β-ketoadipic acid, a performance-advantaged bioproduct. nih.gov Such strategies could be envisioned for this compound, converting a potential waste stream into a valuable chemical feedstock.
Table 2: Emerging Degradation and Recycling Technologies for Terephthalate Esters
| Technology | Description | Key Research Findings | Relevance to this compound |
| Enzymatic Degradation | Use of enzymes (e.g., PETase, LCC) to hydrolyze ester bonds. acs.orgnih.gov | Engineered enzymes show high efficiency (e.g., 98% PET conversion in 24h). acs.org | High potential for developing specific enzymes for this compound degradation under mild conditions. |
| Chemical Upcycling | Conversion of waste esters into higher-value chemicals. acs.orgresearchgate.net | PET has been upcycled into aromatic polyacids and β-ketoadipic acid. acs.orgnih.gov | A promising future route for valorizing this compound waste streams. |
| Neutral Hydrolysis | Depolymerization using water at elevated temperatures without added acid or base. au.dk | Can handle PET from mixed plastic waste streams. au.dk | A robust method for recovering terephthalic acid from potentially contaminated this compound. |
| Biocatalytic Conversion | Use of microbial consortia to metabolize degradation products. nih.govasm.org | Engineered bacteria can convert PET degradation products into new bioproducts. nih.gov | Could be integrated into a complete biological recycling and upcycling pathway for this compound. |
Interdisciplinary Research Frontiers in this compound Chemistry and Engineering
The future development of this compound and its applications will increasingly rely on the convergence of multiple scientific and engineering disciplines. This interdisciplinary approach is essential for tackling complex challenges, from optimizing production processes to designing novel materials with tailored properties.
One of the most significant interdisciplinary frontiers is the application of computational modeling and simulation. Computational Fluid Dynamics (CFD) is a powerful tool for designing, analyzing, and optimizing chemical reactors. mdpi.comresearchgate.net By simulating fluid flow, heat transfer, and mass transfer within a reactor, CFD can be used to improve the efficiency of this compound synthesis, for example, by optimizing mixing, catalyst distribution, and byproduct removal. uc.ptirejournals.comumd.edu This can lead to reduced energy consumption and improved product quality.
At the molecular level, Density Functional Theory (DFT) and other quantum chemical methods are being used to study the electronic properties and reaction mechanisms of terephthalate derivatives. researchgate.net DFT studies can provide fundamental insights into the thermal degradation mechanisms of terephthalate-based polymers and the electronic properties of PET-degrading enzymes. digitellinc.com This knowledge can guide the rational design of more stable polymers and more efficient biocatalysts for recycling.
The intersection of polymer chemistry and biomedical engineering is another exciting frontier. The development of polymeric drug delivery systems is a rapidly growing field, and materials based on terephthalate esters are being investigated for this purpose. researchgate.netacs.org By controlling the composition and structure of these polymers, it is possible to create systems that release therapeutic agents in a controlled and targeted manner. This requires a deep understanding of polymer synthesis, material properties, and biological interactions.
In essence, the future of this compound research lies in a holistic approach that integrates advanced synthesis, materials science, sustainable technologies, and powerful computational tools. This will enable the development of new, high-value applications for this versatile compound while addressing the critical need for a circular economy.
Q & A
Q. What protocols ensure stability testing of this compound under thermal and oxidative stress?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
